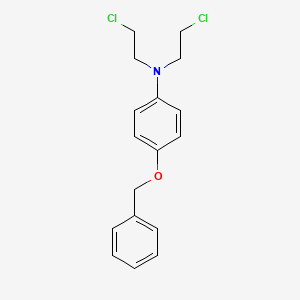
4-(Benzyloxy)-n,n-bis(2-chloroethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Benzyloxy)-n,n-bis(2-chloroethyl)aniline is an organic compound that features a benzyl ether group attached to an aniline derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-n,n-bis(2-chloroethyl)aniline typically involves the following steps:
Formation of the Benzyl Ether: The initial step involves the reaction of aniline with benzyl chloride in the presence of a base such as sodium hydroxide to form 4-(benzyloxy)aniline.
Alkylation: The next step involves the alkylation of 4-(benzyloxy)aniline with 2-chloroethyl chloride in the presence of a base such as potassium carbonate to yield this compound.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
4-(Benzyloxy)-n,n-bis(2-chloroethyl)aniline can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl groups can participate in nucleophilic substitution reactions.
Oxidation: The benzyl ether group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group (if present) can be reduced to an amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride are commonly employed.
Major Products
Nucleophilic Substitution: Products include substituted aniline derivatives.
Oxidation: Products include benzaldehyde or benzoic acid derivatives.
Reduction: Products include primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
4-(Benzyloxy)-n,n-bis(2-chloroethyl)aniline has several applications in scientific research:
Medicinal Chemistry: It can be used as a precursor for the synthesis of potential therapeutic agents.
Materials Science: It can be utilized in the development of novel materials with specific properties.
Biological Studies: It can serve as a probe to study biochemical pathways and interactions.
Industrial Applications: It can be used in the synthesis of dyes, polymers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-(Benzyloxy)-n,n-bis(2-chloroethyl)aniline involves its interaction with molecular targets such as enzymes or receptors. The chloroethyl groups can form covalent bonds with nucleophilic sites on proteins or DNA, leading to potential biological effects. The benzyl ether group can also influence the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Benzyloxy)-n,n-bis(2-chloroethyl)benzamide
- 4-(Benzyloxy)-n,n-bis(2-chloroethyl)phenol
- 4-(Benzyloxy)-n,n-bis(2-chloroethyl)benzylamine
Uniqueness
4-(Benzyloxy)-n,n-bis(2-chloroethyl)aniline is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both benzyl ether and chloroethyl groups allows for diverse chemical modifications and interactions, making it a versatile compound in various research fields.
Eigenschaften
CAS-Nummer |
17794-35-3 |
|---|---|
Molekularformel |
C17H19Cl2NO |
Molekulargewicht |
324.2 g/mol |
IUPAC-Name |
N,N-bis(2-chloroethyl)-4-phenylmethoxyaniline |
InChI |
InChI=1S/C17H19Cl2NO/c18-10-12-20(13-11-19)16-6-8-17(9-7-16)21-14-15-4-2-1-3-5-15/h1-9H,10-14H2 |
InChI-Schlüssel |
AICZHGUHMDUPES-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)N(CCCl)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


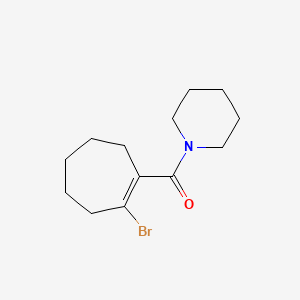
![2-[Bis(2-chloroethyl)aminomethyl]-4-bromo-phenol](/img/structure/B14006459.png)
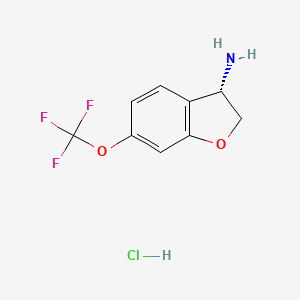
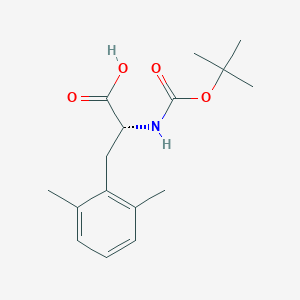
![5,5-Diphenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-6(5H)-one](/img/structure/B14006468.png)
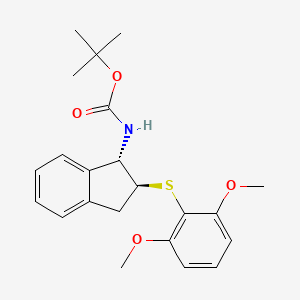


![1-(2-Chloroethyl)-1-nitroso-3-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)urea](/img/structure/B14006501.png)
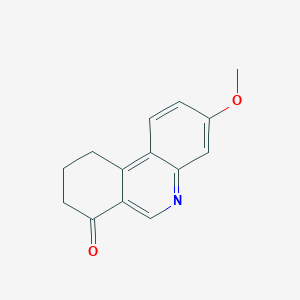
![2-[2-[(2-Methoxyacridin-9-yl)amino]ethylamino]ethanol](/img/structure/B14006525.png)
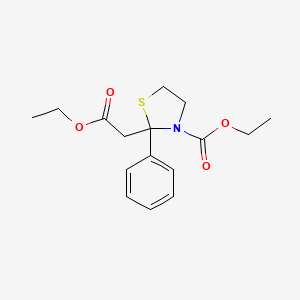

![2,6-Di-tert-butyl-4-[(phenylsulfanyl)methyl]phenol](/img/structure/B14006548.png)
